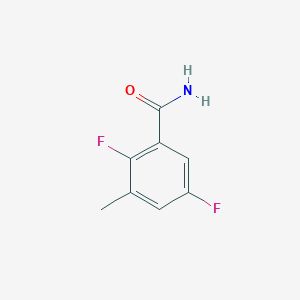

2,5-Difluoro-3-methylbenzamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-difluoro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMAKMHPSZYPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 2,5 Difluoro 3 Methylbenzamide

Classical Approaches to Benzamide (B126) Synthesis

The formation of the benzamide moiety is a cornerstone of organic synthesis, with several well-established methods.

Amide Bond Formation Reactions (e.g., from Carboxylic Acids and Amines)

The most direct and widely practiced approach to synthesizing benzamides is the condensation reaction between a carboxylic acid and an amine. ucl.ac.uk This transformation, however, often necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.netnih.gov Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). ucl.ac.uknih.gov These reagents, while effective, are used in stoichiometric amounts and can generate significant waste. ucl.ac.uk

An alternative classical route involves the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride, with an amine or ammonia. google.comslideshare.net For the synthesis of 2,5-Difluoro-3-methylbenzamide, this would typically involve the preparation of 2,5-difluoro-3-methylbenzoyl chloride from the corresponding benzoic acid, followed by its reaction with ammonia.

The direct thermal condensation of a carboxylic acid and an amine is also possible but is generally limited to simple substrates and often requires high temperatures. ucl.ac.ukacs.org

Direct Fluorination Strategies for Aromatic Systems

Introducing fluorine atoms onto an aromatic ring can be achieved through direct fluorination, though the high reactivity of elemental fluorine (F₂) presents significant challenges, often leading to non-selective reactions and degradation of the starting material. researchgate.netjove.com To control this reactivity, reactions are often carried out at low temperatures (around -80°C) and with fluorine highly diluted with an inert gas. researchgate.net

Modern electrophilic fluorinating agents have been developed to offer milder and more selective alternatives to elemental fluorine. Reagents like Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) provide a source of "electrophilic fluorine" and are widely used for the direct fluorination of aromatic C-H bonds. vaia.comrsc.orgalfa-chemistry.com The fluorination of a pre-existing methylbenzamide or a suitable precursor using these reagents could be a potential pathway, although regioselectivity would be a critical consideration.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (SEAr): The introduction of fluorine onto an aromatic ring can be achieved via electrophilic aromatic substitution. vaia.com This typically involves an electrophilic fluorine source reacting with the aromatic ring. rsc.org For a substrate like 3-methylbenzamide, the directing effects of the methyl and amide groups would influence the position of the incoming fluorine atoms. However, achieving the specific 2,5-difluoro substitution pattern selectively through this method can be challenging due to the complex interplay of electronic and steric factors.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a powerful method for introducing fluorine, particularly on electron-deficient aromatic rings. nih.govresearchgate.net This reaction involves the displacement of a suitable leaving group (like a nitro group or a halogen) by a fluoride (B91410) ion. researchgate.netacs.org For the synthesis of this compound, a potential route could involve a starting material with leaving groups at the 2 and 5 positions of a 3-methylbenzoyl derivative, which are then displaced by fluoride ions. The SNAr reaction is often limited to substrates with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. scispace.com

Regioselective and Stereoselective Synthesis Methodologies

Regioselective Synthesis: Achieving the specific 2,5-difluoro-3-methyl substitution pattern requires a high degree of regiocontrol. This is often accomplished by using starting materials where the substitution pattern is already established or by employing directing groups that guide the installation of substituents to the desired positions. For instance, a synthetic strategy could start from a pre-functionalized benzene (B151609) ring, such as 2,5-difluoro-3-methylbenzoic acid, and then form the amide. The synthesis of such precursors often relies on multi-step sequences involving orthopedic-directing groups or other regioselective reactions. organic-chemistry.orgrsc.orgthieme.de

Stereoselective Synthesis: For this compound itself, there are no stereocenters, so stereoselectivity is not a factor in its direct synthesis. However, in the broader context of benzamide synthesis, stereoselectivity becomes crucial when chiral centers are present, for example, in the amine or the substituents on the aromatic ring. rsc.orgnih.govgoogle.comnih.gov In such cases, the choice of coupling reagents and reaction conditions can significantly influence the stereochemical outcome. rsc.org

Green Chemistry Principles in Synthetic Route Optimization

The principles of green chemistry aim to design chemical processes that are more environmentally benign. sioc-journal.cn This involves considerations such as atom economy, the use of less hazardous solvents, and the development of catalytic methods. scispace.com

Catalytic Amide Synthesis Approaches

Catalytic methods for amide bond formation are a key area of green chemistry research, as they can reduce the need for stoichiometric activating agents and often proceed under milder conditions. numberanalytics.comsigmaaldrich.comrsc.org

Boron-based Catalysts: Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. scispace.comcatalyticamidation.info These reactions often proceed with the removal of water, for example, through azeotropic distillation. acs.org

Transition Metal Catalysis: Transition metals like palladium, copper, and nickel are also used to catalyze amide synthesis. numberanalytics.com For example, copper-catalyzed methods have been developed for the amidation of benzyl (B1604629) cyanides. sioc-journal.cn These catalytic systems offer pathways that can be more atom-economical and generate less waste compared to classical stoichiometric methods. ucl.ac.uk

Biocatalysis: Enzymes, particularly lipases, are increasingly used as biocatalysts for amide bond formation. nih.gov Enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze the direct amidation of carboxylic acids and amines under mild and anhydrous conditions, offering a highly selective and environmentally friendly alternative. nih.gov

Atom Economy and Waste Minimization in Organic Synthesis

Green chemistry principles, particularly atom economy and waste minimization, are increasingly integral to modern synthetic planning. chembam.comskpharmteco.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.comtaylorfrancis.com The ideal reaction would have 100% atom economy, meaning no atoms are wasted. taylorfrancis.com

In the context of synthesizing benzamides, traditional methods often involve the use of coupling reagents and protecting groups, which can lead to poor atom economy and significant waste generation. rsc.org For instance, the use of stoichiometric activating agents for the carboxylic acid group results in byproducts that must be separated and disposed of. rsc.org

To address these challenges, researchers are developing more sustainable approaches. One strategy involves the catalytic activation of carboxylic acids. For example, the use of a catalytic amount of p-toluenesulfonic acid (pTsOH) for the esterification of a carboxylic acid, followed by amidation, presents a more atom-economical, one-pot synthesis of amides. rsc.org Another important metric is the E-factor, which is the ratio of the mass of waste to the mass of the product. chembam.com Minimizing the E-factor is a key goal in green chemistry. rsc.org

Microwave-assisted organic synthesis has also emerged as a valuable tool for improving reaction efficiency and reducing waste. For the synthesis of compounds like 5-amino-2,4-difluoro-N-methoxybenzamide, microwave-assisted protocols have been shown to reduce reaction times from 12–24 hours to 30–45 minutes and decrease the required solvent volume, leading to higher yields and purity.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 12–24 hours | 30–45 minutes |

| Solvent Volume | 50 mL/g substrate | 15 mL/g substrate |

| Yield | 60–75% | 80–85% |

| Purity | 90–95% | 97–99% |

This data is based on the synthesis of 5-amino-2,4-difluoro-N-methoxybenzamide and illustrates the potential benefits of microwave assistance in related syntheses.

Synthesis of Structural Analogues and Key Intermediates

The synthesis of structural analogues and key intermediates is fundamental to exploring the structure-activity relationships of pharmacologically active molecules.

Fluorinated benzoic acids are crucial precursors for the synthesis of a wide range of compounds, including this compound. ontosight.ai Several methods exist for their preparation.

One common approach is the direct fluorination of benzoic acid or its derivatives. ontosight.ai Another widely used method is the Schiemann reaction, which involves the diazotization of an aminobenzoic acid, followed by the introduction of fluorine using a tetrafluoroborate (B81430) salt. sihaulichemicals.co.in For example, 4-fluorobenzoic acid can be prepared from 4-aminobenzoic acid via this reaction, where the carboxylic acid is often protected as an ester during the process. sihaulichemicals.co.in

Nucleophilic fluorination of activated precursors is another important strategy. For instance, 1-arylbenziodoxolones can serve as effective precursors for the synthesis of 2-fluorobenzoic acids. researchgate.net These compounds react with fluoride sources, such as cesium fluoride (CsF), in polar aprotic solvents to introduce the fluorine atom. The reactivity of this process can be enhanced by the addition of trifluoroacetic acid.

The synthesis of more complex fluorinated benzoic acids, such as 2,4,5-trifluorobenzoic acid, can be achieved through multi-step sequences. One patented method involves the reaction of a substituted nitrobenzene (B124822) with a carbanion, followed by a series of transformations to yield the desired trifluorinated benzoic acid. google.com

The methyl and amide groups of benzamides can be derivatized to modulate the compound's properties. Various substituents on the benzene ring and the amide nitrogen can significantly influence the biological activity and physicochemical characteristics of the molecule. ontosight.ai

The amide group itself can be synthesized through the coupling of a carboxylic acid with an amine. thermofisher.com This transformation can be facilitated by various reagents, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) in organic solvents. thermofisher.com For aqueous solutions, water-soluble carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are commonly employed. thermofisher.com

Further derivatization of the amide can be achieved by introducing different substituents on the nitrogen atom. For example, starting from 4-(dimethylamino)benzoic acid, fluorescent amide ligands have been synthesized by coupling with moieties like aza-15-crown-5 and 2-(aminomethyl)pyridine. wiley.com These modifications can impart specific ion-sensing capabilities to the molecule. wiley.com

The methyl group on the aromatic ring can also be a site for modification, although this is often achieved through the synthesis of analogues with different substituents at that position rather than direct derivatization of the methyl group itself. For instance, structure-activity relationship studies on benzamide inhibitors of Mycobacterium tuberculosis have explored replacing a methyl group with other functionalities to optimize activity. acs.org

The synthesis of polyfluorinated benzamide derivatives often involves the amidation of polyfluorinated benzoic acids or their activated derivatives. A study on the synthesis of polyfluorinated benzamides with antiangiogenic activity utilized tetrafluorophthalic anhydride (B1165640) as a starting material. nih.gov Reaction with various amines led to the formation of tetrafluorophthalamic acids, which were then thermally decarboxylated to yield the corresponding 2,3,4,5-tetrafluorobenzamides. nih.gov

Another approach involves the synthesis of poly(N-fluoroalkyl benzamide) through chain-growth polycondensation. researchgate.net This method allows for controlled molecular weight and polydispersity of the resulting polymer. researchgate.net

The synthesis of specific isomers, such as 5-amino-2,4-difluoro-N-methoxybenzamide, typically involves the coupling of a corresponding benzoyl chloride (e.g., 2,4-difluorobenzoyl chloride) with a substituted amine. The reaction conditions, such as solvent and temperature, are critical for achieving good yields and minimizing side reactions.

Table 2: Examples of Polyfluorinated Benzamide Derivatives

| Compound Name | Starting Material | Key Reaction |

|---|---|---|

| 2,3,4,5-Tetrafluorobenzamides | Tetrafluorophthalic anhydride | Amidation followed by thermal decarboxylation nih.gov |

| Poly(N-fluoroalkyl benzamide) | 4-(N-fluoroalkylamino)benzoylbenzoxazolin-2-thione | Chain-growth polycondensation researchgate.net |

| 5-Amino-2,4-difluoro-N-methoxybenzamide | 2,4-Difluorobenzoyl chloride | Coupling with a methoxy-substituted amine |

Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural verification of 2,5-Difluoro-3-methylbenzamide.

¹H NMR: The ¹H NMR spectrum provides information on the number and environment of protons. For this compound, distinct signals are expected for the methyl protons, the amide protons, and the aromatic protons. The methyl group (CH₃) protons would appear as a singlet in the upfield region, typically around 2.3 ppm. The two amide (-CONH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration. chemicalbook.comrsc.org The two non-equivalent aromatic protons (H-4 and H-6) would appear in the downfield aromatic region (typically 7.0-8.0 ppm), exhibiting complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. ceitec.czsavemyexams.com For this compound, eight distinct signals are anticipated: one for the methyl carbon, one for the carbonyl carbon, and six for the aromatic carbons. The carbonyl carbon (C=O) is the most deshielded, appearing far downfield (165-170 ppm). The aromatic carbons' chemical shifts (typically 110-160 ppm) are significantly influenced by the attached fluorine atoms, which cause large shifts and introduce carbon-fluorine couplings (¹JCF, ²JCF, etc.). ceitec.czsavemyexams.com The methyl carbon signal would appear at the upfield end of the spectrum (~15-25 ppm).

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique for characterization. huji.ac.il It provides highly sensitive and direct information about the chemical environment of the fluorine nuclei. huji.ac.ilsigmaaldrich.com The two fluorine atoms (at C-2 and C-5) are chemically non-equivalent and are expected to show two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts are typically reported relative to a standard like CFCl₃. colorado.edu For fluorobenzenes, these shifts often appear in a range from -100 to -140 ppm. colorado.edubeilstein-journals.org The signals will likely appear as complex multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | |||||

|---|---|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) in Hz | Assignment | Predicted δ (ppm) | Coupling |

| -CH₃ | ~2.3 | s (or t due to ⁴JHF) | Small ⁴JHF | -CH₃ | ~15-25 | q (in coupled) |

| -CONH₂ | ~6-8 | br s | - | C=O | ~165-170 | s (or t due to ³JCF) |

| Ar-H4 | ~7.1-7.4 | ddd | ³JHH, ³JHF, ⁴JHF | Ar-C1 | ~120-130 | d, JCF |

| Ar-H6 | ~7.5-7.8 | ddd | ³JHH, ³JHF, ⁵JHF | Ar-C2 | ~155-160 | d, ¹JCF |

| Ar-C3 | ~120-125 | d, JCF | ||||

| Ar-C4 | ~115-120 | d, JCF | ||||

| Ar-C5 | ~158-162 | d, ¹JCF | ||||

| Ar-C6 | ~118-122 | d, JCF |

Note: Predicted values are based on typical ranges for similar functional groups and substitution patterns. Actual experimental values may vary.

Advanced Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

2D NMR experiments are employed to resolve spectral overlap and definitively establish the molecular structure by revealing through-bond and through-space correlations between nuclei. youtube.comscribd.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. scribd.comgithub.io For this compound, a cross-peak would be expected between the two aromatic protons (H-4 and H-6), confirming their connectivity within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. scribd.comgithub.io It is invaluable for assigning carbon signals. Cross-peaks would confirm the assignments of the methyl C-H, and the aromatic C-H bonds (C4-H4 and C6-H6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). youtube.comscribd.com This is crucial for connecting different spin systems and identifying quaternary carbons. Key expected correlations include:

From the methyl protons to aromatic carbons C-2, C-3, and C-4.

From the amide protons to the carbonyl carbon (C=O) and aromatic carbon C-1.

From aromatic proton H-4 to carbons C-2, C-3, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For this molecule, a NOESY spectrum could confirm the substitution pattern by showing a correlation between the methyl protons and the aromatic proton at the C-4 position.

Solid-State NMR Investigations for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of solid materials at the atomic level, making it ideal for studying polymorphism. nih.govnih.gov Polymorphs, which are different crystalline forms of the same compound, can exhibit distinct physical properties. While solution NMR spectra of polymorphs are identical because the crystal lattice is destroyed upon dissolution, ssNMR spectra can clearly differentiate between them. jeol.com

In a typical ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR experiment, each chemically and crystallographically inequivalent carbon atom in the unit cell gives rise to a distinct resonance. nih.gov Therefore, if this compound exists in multiple polymorphic forms, each form will produce a unique ¹³C ssNMR spectrum. researchgate.netresearchgate.net Differences in chemical shifts between polymorphs arise from variations in molecular conformation and intermolecular packing arrangements in the crystal lattice. nih.govjeol.com This makes ssNMR a definitive tool for identifying and quantifying different polymorphic forms in a sample.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the presence of specific functional groups and changes in molecular symmetry and intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopic Analysis of Functional Groups

IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. spectroscopyonline.com A key feature in the IR spectrum of this compound is the primary amide group. This group gives rise to several characteristic bands:

N-H Stretching: A pair of distinct peaks in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. masterorganicchemistry.com

C=O Stretching (Amide I band): A very strong and sharp absorption typically found between 1630 and 1690 cm⁻¹. spectroscopyonline.commasterorganicchemistry.com Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II band): A strong band appearing around 1600-1640 cm⁻¹. spectroscopyonline.com

C-F Stretching: Strong absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹, indicative of the aryl-fluorine bonds.

Aromatic C-H and C=C Stretching: Multiple bands of varying intensity are expected for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹).

Table 2: Expected IR and Raman Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amide (-CONH₂) | 3200 - 3400 | Medium-Strong | Weak |

| Aromatic C-H Stretch | Aryl C-H | 3000 - 3100 | Weak-Medium | Strong |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | Weak-Medium | Medium |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1630 - 1690 | Very Strong | Medium |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1600 - 1640 | Strong | Weak |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | Aryl C-F | 1100 - 1350 | Strong | Weak |

Note: Intensities are relative and can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. nih.govnih.gov While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. aip.org This selection rule difference means that some vibrations may be strong in Raman and weak or absent in IR, and vice-versa.

For this compound, Raman spectroscopy is particularly effective for observing vibrations of non-polar or symmetric bonds. acs.org Key expected features include:

Strong signals for the aromatic ring C=C stretching vibrations.

A prominent signal for the symmetric "ring breathing" mode.

The C=O stretch will be present but is often less intense than in the IR spectrum.

In contrast to IR, the N-H stretching vibrations are typically weak in Raman spectra. nih.gov

Because Raman spectroscopy is highly sensitive to the crystal lattice vibrations (phonons) at low frequencies (< 200 cm⁻¹), it is an excellent tool for distinguishing between polymorphs, each of which will have a unique low-frequency spectral fingerprint. researchgate.netnih.gov

Mass Spectrometry for Molecular Compositional Verification

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to ascertain the exact mass of this compound with a high degree of accuracy. This precision allows for the unambiguous determination of its elemental composition. thermofisher.comyoutube.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. youtube.com For this compound (C₈H₇F₂NO), the expected monoisotopic mass can be calculated with high precision, and the experimental HRMS data provides a measured value that confirms this composition, thereby verifying the molecular formula. The high resolving power of HRMS instruments is essential for separating the analyte signal from potential isobaric interferences, especially in complex matrices. thermofisher.com

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇F₂NO |

| Calculated Monoisotopic Mass | 171.0495 u |

| Observed m/z (e.g., [M+H]⁺) | Varies with experiment |

| Mass Accuracy (ppm) | Typically < 5 ppm |

When subjected to ionization in a mass spectrometer, molecules can break apart into characteristic fragment ions. chemguide.co.uk The analysis of these fragmentation patterns provides valuable information for confirming the compound's structure. libretexts.org For amides like this compound, common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group and the amide C-N bond. libretexts.org The presence of fluorine and methyl substituents on the aromatic ring will also influence the fragmentation, leading to specific neutral losses and charged fragments. The resulting mass spectrum, with its unique pattern of fragment ions and their relative abundances, serves as a molecular fingerprint, corroborating the proposed structure of this compound. nih.gov

Table 2: Predicted Fragmentation Ions for this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) |

|---|---|---|

| [M-NH₂]⁺ | C₈H₅F₂O⁺ | 155 |

| [M-CO(NH₂)]⁺ | C₇H₅F₂⁺ | 127 |

Computational and Theoretical Investigations

Molecular Dynamics and Statistical Mechanics Simulations (General Chemical Interactions)

Molecular Dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. rsc.org An MD simulation for 2,5-Difluoro-3-methylbenzamide would involve calculating the trajectories of its atoms by numerically solving Newton's equations of motion. mdpi.com This approach provides a dynamic view of the molecule's behavior, offering insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent.

Key parameters analyzed during such simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to understand the molecule's compactness. tandfonline.com These simulations are invaluable for predicting how the molecule behaves in a non-isolated state, which is crucial for understanding its chemical reactivity and interactions in a realistic chemical system. nih.gov

| Simulation Parameter | Description | Typical Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the molecule's conformation. A low, stable RMSD suggests a rigid structure. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the molecule's atoms from their common center of mass. | Provides insight into the compactness of the molecular structure. Changes in Rg can indicate folding or unfolding events. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Helps to understand the molecule's interaction with its environment and potential sites for chemical reactions. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds (intramolecular or with solvent) over the simulation time. | Quantifies the stability and dynamics of key intermolecular interactions. |

Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding how molecules assemble in the solid state, which in turn governs macroscopic properties like melting point, solubility, and crystal morphology. These interactions are non-covalent and include hydrogen bonds, halogen bonds, and van der Waals forces.

Hirshfeld Surface Analysis for Quantifying Close Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), which helps in identifying regions of close contact between molecules.

| Intermolecular Contact Type | Hypothetical Contribution (%) | Description of Interaction |

|---|---|---|

| H···H | ~45% | Represents the most abundant, though generally weak, van der Waals contacts. |

| F···H / H···F | ~25% | Significant due to the electronegativity of fluorine; these can be weak hydrogen or halogen bonds that influence crystal packing. |

| O···H / H···O | ~18% | Corresponds to conventional (N-H···O) and unconventional (C-H···O) hydrogen bonds involving the amide group. |

| C···H / H···C | ~10% | Reflects contacts involving the aromatic rings, contributing to the overall stability. |

| Other (F···F, C···F, etc.) | ~2% | Minor contributions from other van der Waals forces. |

Energy Framework Analysis for Supramolecular Interactions

Building upon the geometric insights from Hirshfeld analysis, energy framework analysis quantifies the energetic strength of intermolecular interactions. mdpi.commdpi.com This method involves calculating the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors in the crystal lattice. researchgate.net

The results are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the magnitude of the interaction energy. This provides a clear and intuitive picture of the supramolecular architecture and the dominant forces responsible for stabilizing the crystal structure. For this compound, this analysis would likely show that dispersion and electrostatic forces are the primary contributors to the stability of the crystal packing. mdpi.com

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in photonics, telecommunications, and optical data processing. Computational methods, particularly those based on Density Functional Theory (DFT), are used to predict the NLO properties of molecules. mdpi.com

The key parameters calculated are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large value of β is indicative of significant NLO activity. For this compound, the presence of the π-conjugated phenyl ring and the electron-withdrawing fluorine atoms, along with the amide group, could potentially lead to interesting NLO properties. Theoretical calculations would evaluate the magnitude of these properties and provide insight into the molecule's potential as an NLO material.

| NLO Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. A non-zero value is a prerequisite for second-order NLO activity. |

| Polarizability | α | Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | The primary indicator of a molecule's potential for second-harmonic generation (a key NLO effect). Higher values are desirable. |

Reactivity, Chemical Transformations, and Derivative Chemistry

Functional Group Transformations of the Amide Moiety

The benzamide (B126) functional group is a versatile handle for a variety of chemical modifications, including hydrolysis, reduction, and substitution at the nitrogen atom.

The hydrolysis of the amide bond in 2,5-Difluoro-3-methylbenzamide to yield 2,5-difluoro-3-methylbenzoic acid and ammonia can be achieved under both acidic and basic conditions. The reaction mechanism is influenced by the electronic nature of the substituents on the aromatic ring.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia lead to the formation of the corresponding carboxylic acid.

Basic hydrolysis, on the other hand, proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate. The departure of the amide anion (or its protonated form, ammonia) results in the formation of the carboxylate salt, which is then protonated during workup to give the carboxylic acid.

A study on the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide in high-temperature liquid water provides an apparent activation energy of 75.4 kJ·mol⁻¹ for the amide hydrolysis step. researchgate.net This value offers a point of comparison for the expected energy barrier for the hydrolysis of this compound.

Table 1: General Conditions for Benzamide Hydrolysis

| Condition | Reagents | Product |

| Acidic | H₂SO₄ or HCl in H₂O, heat | Carboxylic acid and Ammonium salt |

| Basic | NaOH or KOH in H₂O/alcohol, heat | Carboxylate salt and Ammonia |

This table presents generalized conditions for benzamide hydrolysis and may require optimization for this compound.

The amide functionality of this compound can be reduced to the corresponding amine, (2,5-difluoro-3-methylphenyl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. orgosolver.comucalgary.camasterorganicchemistry.com

The mechanism of amide reduction by LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. chemistrysteps.com The resulting tetrahedral intermediate coordinates to the aluminum species. Subsequent elimination of an oxygen-aluminum species generates a highly reactive iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the final amine product. ucalgary.ca

It is important to note that less reactive reducing agents, such as sodium borohydride (NaBH₄), are generally not effective for the reduction of amides. ucalgary.ca The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine product. ucalgary.ca

Table 2: Common Reducing Agents for Benzamides

| Reducing Agent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Amine | Anhydrous ether or THF, followed by aqueous workup |

| Sodium Borohydride (NaBH₄) | No reaction | - |

This table outlines the general reactivity of common reducing agents with benzamides.

The nitrogen atom of the amide group in this compound can undergo alkylation and acylation to form N-substituted derivatives.

N-Alkylation can be achieved through various methods. One common approach involves the deprotonation of the amide with a strong base, such as sodium hydride (NaH), to form the corresponding anion, which then acts as a nucleophile towards an alkyl halide. Another strategy is the "borrowing hydrogen" methodology, which utilizes a catalyst, often a transition metal complex, to facilitate the reaction of the amide with an alcohol. researchgate.net Cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols has also been reported. nih.gov

N-Acylation of this compound would lead to the formation of an imide. This transformation is typically carried out by treating the amide with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine or a tertiary amine. semanticscholar.org Iodine has been found to promote the N-acylation of amines and amides under mild, solvent-free conditions. tandfonline.comresearchgate.net Benzotriazole chemistry has also been employed for an efficient and greener approach to N-acylation in water. nih.gov

Table 3: General Methods for N-Alkylation and N-Acylation of Benzamides

| Reaction | Reagents | Catalyst/Base |

| N-Alkylation | Alkyl halide | Strong base (e.g., NaH) |

| Alcohol | Transition metal catalyst (e.g., Pd, Co) | |

| N-Acylation | Acyl chloride or Acid anhydride | Base (e.g., pyridine) or Catalyst (e.g., Iodine) |

This table summarizes common synthetic approaches for the N-alkylation and N-acylation of benzamides.

Reactions Involving the Fluorinated Aromatic Ring

The presence of two fluorine atoms on the benzene (B151609) ring makes this compound a substrate for reactions that target the aromatic system, particularly nucleophilic aromatic substitution and metalation.

The fluorine atoms on the aromatic ring of this compound are potential leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. The rate and regioselectivity of such reactions are governed by the electronic effects of the substituents on the ring. The amide group (-CONH₂) is a deactivating group for electrophilic aromatic substitution but is an activating group for nucleophilic aromatic substitution, particularly directing nucleophilic attack to the ortho and para positions. The fluorine atoms themselves are also strongly activating for SₙAr. masterorganicchemistry.com

In this compound, the C5 fluorine is para to the amide group, and the C2 fluorine is ortho. Both positions are activated towards nucleophilic attack. The methyl group at C3 is a weak electron-donating group, which slightly deactivates the ring towards SₙAr.

The relative reactivity of the two fluorine atoms towards nucleophilic displacement will depend on a combination of electronic and steric factors. The C5 position is likely to be more susceptible to nucleophilic attack due to the strong para-directing effect of the amide group and less steric hindrance compared to the C2 position, which is flanked by the amide and methyl groups.

A variety of nucleophiles can be employed in SₙAr reactions, including alkoxides, amines, and thiols. The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex as the intermediate. masterorganicchemistry.com Recent studies have also explored concerted SₙAr mechanisms. nih.gov

Table 4: Predicted Reactivity for Nucleophilic Aromatic Substitution

| Position of Fluorine | Activating/Deactivating Groups | Predicted Reactivity |

| C2 | Ortho to -CONH₂, Meta to -CH₃ | Activated, but sterically hindered |

| C5 | Para to -CONH₂, Meta to -CH₃ | Highly activated, less sterically hindered |

This table provides a qualitative prediction of the reactivity of the fluorine atoms in this compound towards SₙAr.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.caunblog.fr The amide group is a potent directing metalation group (DMG), capable of coordinating with an organolithium reagent (such as n-butyllithium or sec-butyllithium) and directing deprotonation to an adjacent ortho position. baranlab.org Fluorine atoms can also act as directing groups for ortho-metalation. researchgate.net

In this compound, there are two potential sites for ortho-metalation directed by the amide group: C2 and C6. However, the C2 position is already substituted with a fluorine atom. Therefore, the primary site for deprotonation directed by the amide group would be the C6 position.

The fluorine at C2 can also direct metalation to its ortho positions, C1 (the position of the amide group) and C3 (the position of the methyl group). Similarly, the fluorine at C5 can direct metalation to C4 and C6. The combined directing effects of the amide group and the fluorine atoms will determine the ultimate regioselectivity of the metalation. The powerful directing ability of the amide group is likely to dominate, leading to preferential metalation at the C6 position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

Studies on the metalation of 3,5-dichlorobenzamides have shown that the regioselectivity can be influenced by whether the amide is secondary or tertiary. scirp.org

Table 5: Potential Sites for Directed Metalation

| Directing Group | Ortho Positions | Predicted Outcome |

| -CONH₂ | C2, C6 | C6 is the most likely site for deprotonation. |

| -F (at C2) | C1, C3 | C1 is substituted, C3 is substituted. |

| -F (at C5) | C4, C6 | Reinforces deprotonation at C6. |

This table analyzes the directing effects of the functional groups in this compound on metalation reactions.

Reactions of the Methyl Group

The methyl substituent on the aromatic ring of this compound serves as a prime target for chemical modification. The presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to influence the reactivity of the benzylic C-H bonds of the methyl group, making them susceptible to various chemical transformations.

Benzylic Halogenation: A common strategy for the functionalization of benzylic positions is free-radical halogenation. This can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions, such as with UV light or a radical initiator like azobisisobutyronitrile (AIBN). This reaction would likely yield 2,5-difluoro-3-(halomethyl)benzamide derivatives, which are versatile intermediates for further nucleophilic substitution reactions.

Benzylic Oxidation: The methyl group can undergo oxidation to form an alcohol, aldehyde, or carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, selective oxidation to the aldehyde, 2,5-difluoro-3-formylbenzamide, could potentially be achieved using mild oxidizing agents. More forceful oxidation would lead to the corresponding carboxylic acid, 2,5-difluoro-3-carboxybenzamide.

Benzylic C-H Functionalization: Modern synthetic methodologies offer avenues for direct C-H functionalization. For example, copper-catalyzed benzylic C-H fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) represents a potential route to introduce a fluorine atom at the benzylic position. beilstein-journals.orgorganic-chemistry.orgwisc.edunih.govnih.gov This could be followed by nucleophilic displacement of the fluoride (B91410) to introduce a variety of other functional groups. organic-chemistry.orgnih.gov

Table 1: Potential Reactions Involving the Methyl Group of this compound

| Reaction Type | Typical Reagents and Conditions | Potential Product |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat | 2,5-Difluoro-3-(bromomethyl)benzamide |

| Benzylic Oxidation | Mild Oxidant (e.g., MnO₂) | 2,5-Difluoro-3-formylbenzamide |

| Benzylic Oxidation | Strong Oxidant (e.g., KMnO₄) | 2,5-Difluoro-3-carboxybenzamide |

Synthesis of Structurally Modified Derivatives

The this compound scaffold provides a foundation for the synthesis of a wide array of structurally modified derivatives. These efforts are often driven by the desire to explore structure-activity relationships for medicinal chemistry applications or to develop novel molecular tools.

Exploration of Structure-Reactivity Relationships in Synthetic Pathways

The synthesis of analogs of this compound allows for a systematic investigation of how structural modifications impact chemical reactivity and, by extension, biological activity. By altering substituents on the aromatic ring or the amide group, chemists can probe the electronic and steric requirements for a desired outcome. For example, studies on other fluorinated benzamides have demonstrated that the position and nature of fluorine substitution can significantly influence their inhibitory activity against biological targets. organic-chemistry.orgproprep.com

Table 2: Examples of Synthetic Modifications for Structure-Reactivity Studies

| Modification Site | Synthetic Strategy | Purpose of Modification |

|---|---|---|

| Amide N-H | Acylation, Alkylation | Explore the role of the amide proton in biological interactions. |

| Aromatic Ring | Introduction of additional substituents | Modulate electronic properties and steric profile. |

| Methyl Group | Conversion to other functional groups | Investigate the importance of the methyl group for activity. |

Development of Conjugates and Hybrid Molecules

The incorporation of the this compound core into larger molecular structures to form conjugates and hybrid molecules is a contemporary strategy in medicinal chemistry. This approach aims to combine the pharmacological properties of the benzamide moiety with those of another bioactive molecule, such as a peptide or a heterocyclic compound, to achieve synergistic effects or novel modes of action. mdpi.comprepchem.comnih.govdergipark.org.tr

Benzamide-Peptide Conjugates: The carboxylic acid precursor, 2,5-difluoro-3-methylbenzoic acid, can be coupled to the N-terminus or a side chain of a peptide using standard peptide coupling methodologies. Such conjugates could be designed to target specific cellular locations or to mimic natural peptide ligands.

Benzamide-Heterocycle Hybrids: The synthesis of hybrid molecules featuring both the 2,5-difluorobenzamide scaffold and a heterocyclic ring can be achieved through various synthetic routes. For instance, a functionalized derivative of this compound could be reacted with a heterocyclic partner. These hybrid molecules can be designed to interact with multiple biological targets simultaneously.

Table 3: Strategies for the Development of Conjugates and Hybrid Molecules

| Molecule Type | General Synthetic Approach | Potential Application |

|---|---|---|

| Benzamide-Peptide Conjugate | Amide bond formation between 2,5-difluoro-3-methylbenzoic acid and a peptide. | Targeted drug delivery, modulation of protein-protein interactions. |

| Benzamide-Heterocycle Hybrid | Coupling of a functionalized benzamide derivative with a heterocyclic moiety. | Development of multi-target inhibitors, enhancing drug-like properties. |

Solid State Chemistry and Crystal Engineering

Crystallization Strategies and Polymorphism Studies

To explore the crystallization of 2,5-Difluoro-3-methylbenzamide, systematic studies would be required. These would involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, cooling crystallization, vapor diffusion) to identify conditions that yield single crystals suitable for diffraction analysis.

Investigation of Different Crystalline Forms and Their Packing Arrangements

Should different crystalline forms, or polymorphs, be discovered, their packing arrangements would be meticulously analyzed. This involves determining the unit cell parameters, space group, and the precise arrangement of molecules within the crystal lattice for each form. This information is crucial for understanding the structure-property relationships of the compound.

Thermodynamic and Kinetic Aspects of Polymorphic Transitions

The thermodynamic and kinetic relationships between any identified polymorphs would be a key area of investigation. This includes determining their relative stabilities at different temperatures and pressures and studying the kinetics of any transformations between forms. Techniques such as differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction would be employed.

Supramolecular Assembly and Intermolecular Interactions in the Solid State

The way molecules of this compound arrange themselves in the solid state is governed by a variety of non-covalent interactions. A detailed crystallographic analysis would be necessary to identify and characterize these interactions.

Halogen Bonding and Fluorine-Mediated Interactions

The presence of two fluorine atoms on the benzene (B151609) ring introduces the possibility of halogen bonding and other fluorine-mediated interactions. These interactions, where the fluorine atom acts as an electrophilic or nucleophilic center, could be instrumental in directing the crystal packing and influencing the solid-state properties of the compound.

Applications in Chemical Synthesis and Materials Science

2,5-Difluoro-3-methylbenzamide as a Building Block in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as foundational components for the modular construction of more complex molecular architectures. Benzamides, and specifically fluorinated benzamides like this compound, are versatile building blocks due to the reactivity of the amide group and the potential for functionalization of the aromatic ring.

This compound serves as an excellent starting point for generating a variety of complex organic scaffolds. The parent compound is readily synthesized from its corresponding carboxylic acid, 2,5-Difluoro-3-methylbenzoic acid, which is commercially available. hoelzel-biotech.comchemsrc.com The conversion can be achieved through standard methods, such as reaction with thionyl chloride to form the acyl chloride followed by amination, or by using modern coupling reagents like 1,1'-Carbonyldiimidazole (CDI). walisongo.ac.idsld.cu

Once formed, the benzamide (B126) moiety provides a stable platform for further chemical modifications. The presence of fluorine atoms activates the aromatic ring toward certain reactions, while the methyl group and the amide itself can direct substitution to specific positions. This allows chemists to use the compound as a core structure, systematically adding complexity to build diverse molecular frameworks relevant to medicinal chemistry and materials science. For instance, aminobenzoates, which are structurally related, are known building blocks for a wide range of microbial natural products, highlighting the utility of this class of compounds in accessing biologically relevant chemical space. nih.gov

Table 1: Synthetic Transformations Utilizing Benzamide-type Building Blocks

| Reaction Type | Description | Potential Outcome for this compound |

|---|---|---|

| Amide Reduction | Conversion of the amide group to an amine using reducing agents like LiAlH₄. | Formation of (2,5-difluoro-3-methylphenyl)methanamine, a primary amine building block. |

| Hofmann Rearrangement | Reaction with bromine and a strong base to convert the amide to a primary amine with one less carbon. | Synthesis of 2,5-difluoro-3-methylaniline, a key precursor for other aromatics. |

| Directed ortho-Metalation (DoM) | Deprotonation of the aromatic ring at a position ortho to the amide director, followed by reaction with an electrophile. | Introduction of new functional groups at the C6 position of the aromatic ring. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a fluorine atom by a nucleophile, often facilitated by the electron-withdrawing nature of the amide and other fluorine atoms. | Creation of substituted benzamides with diverse functional groups. nih.gov |

In multi-step synthesis, an intermediate is a molecule that is formed and then consumed during a reaction sequence. The stability and predictable reactivity of this compound make it an ideal intermediate. For example, in the construction of a complex pharmaceutical target, a synthetic route might involve the initial creation of the this compound core. This intermediate can then be carried through several subsequent steps, such as modifications to the amide nitrogen or reactions on the aromatic ring, without the need for protecting groups that might otherwise be necessary for a more reactive species.

The use of defined, stable intermediates is a cornerstone of modern synthetic strategies, including flow chemistry, where materials are passed through reactors containing immobilized reagents to build complexity in a continuous sequence. syrris.jp The defined structure of this compound allows for precise control over subsequent transformations, ensuring high purity and yield of the final product.

Role in Ligand Design for Coordination Chemistry

The design of organic ligands is crucial for the development of coordination compounds used in catalysis, materials science, and bioinorganic chemistry. This compound possesses key features that make it an interesting candidate for ligand design. The amide group itself is a classic coordinating moiety, capable of binding to metal centers through the carbonyl oxygen or, after deprotonation, the amide nitrogen.

The introduction of fluorine atoms significantly alters the electronic properties of the ligand. fu-berlin.de Highly fluorinated nitrogen-based anions are known to be employed as ligands in coordination chemistry. uni-wuerzburg.de The strong electron-withdrawing nature of fluorine can:

Modulate Metal-Ligand Bonding: By withdrawing electron density from the aromatic ring and the amide group, the fluorine atoms can tune the donor strength of the ligand. This can influence the stability, reactivity, and electronic properties (e.g., redox potential) of the resulting metal complex.

Introduce Additional Coordination Sites: The fluorine atoms themselves can act as weak donors, potentially forming weak interactions with hard metal centers or participating in non-covalent interactions within the coordination sphere. nih.gov

Enhance Stability: The replacement of hydrogen with fluorine can block sites of undesired metabolic oxidation, a useful strategy in the design of metallodrugs. fu-berlin.de

Furthermore, the ortho-fluorine atom (at position 2) can engage in intramolecular hydrogen bonds with the amide N-H group, which can pre-organize the ligand's conformation and influence its binding affinity for a metal center. nih.gov

Contributions to Material Science Research (e.g., Precursors for Polymers or Functional Materials)

Functional materials are designed to possess specific properties, such as thermal stability, conductivity, or unique optical characteristics. The incorporation of fluorine is a well-established strategy for enhancing material properties. researchgate.net While specific polymers derived from this compound are not widely documented, its structure suggests its potential as a precursor or monomer for functional materials.

The introduction of fluorinated aromatic units like this compound into a polymer backbone can impart several desirable characteristics:

Hydrophobicity and Lipophobicity: Fluorinated surfaces often exhibit low surface energy, leading to materials that repel both water and oils.

Modified Electronic Properties: The high electronegativity of fluorine can alter the electronic landscape of a material, which is relevant for applications in organic electronics.

Benzamide derivatives can be incorporated into polyamide or other polymer structures. The specific substitution pattern of this compound would create a polymer with a precise arrangement of polar (amide), nonpolar (methyl), and electronegative (fluoro) groups, potentially leading to materials with unique self-assembly and performance characteristics.

Research on Fluorination Effects on Benzamide Derivatives for General Chemical Applications

The study of fluorinated benzamides provides fundamental insights into the effects of fluorine substitution on molecular properties, which has broad implications for chemistry. Research on analogous compounds reveals several key principles that apply to this compound.

One of the most significant effects of fluorination is on the solid-state structure of molecular crystals. Disorder in crystals can complicate structural determination and negatively impact material properties. Studies on 2-fluorobenzamide (B1203369) have shown that even a small degree of fluorination (20-30%) is sufficient to suppress the severe disorder observed in benzamide crystals without altering the fundamental packing motif. nih.govacs.org Crystal structure prediction calculations suggest this is because fluorination creates a denser lattice energy landscape, making disorder less likely. acs.org

Fluorine substitution also has profound electronic effects. It can influence intramolecular hydrogen bonding, which in turn affects molecular conformation. nih.gov The substitution of hydrogen with fluorine generally leads to a decrease in the binding energy of aromatic-aromatic interactions, although specific positioning can lead to stabilizing electrostatic interactions between the partially negative fluorine and partially positive hydrogens of an adjacent molecule. nih.gov These subtle changes in non-covalent interactions are critical in crystal engineering and drug design.

Table 2: Summary of Fluorination Effects on Benzamide Derivatives

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Crystal Packing | Suppresses structural disorder common in non-fluorinated benzamides. | nih.govacs.org |

| Molecular Conformation | Can promote specific conformations through intramolecular hydrogen bonding (e.g., ortho-fluoro substitution). | nih.gov |

| Acidity/Basicity | Increases the acidity of N-H protons due to the electron-withdrawing nature of fluorine. | nih.gov |

| Lipophilicity | Generally increases the lipophilicity of the molecule. | nih.gov |

| Intermolecular Interactions | Modulates aromatic stacking and hydrogen bonding patterns, influencing solid-state organization. | researchgate.netnih.gov |

| Reactivity | Can activate the aromatic ring for nucleophilic substitution or alter the reactivity of the amide group. | nih.gov |

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Findings on 2,5-Difluoro-3-methylbenzamide

Direct academic literature focusing exclusively on this compound is limited. However, the study of fluorinated benzamides as a class provides a framework for understanding its potential chemical and physical properties. Research into similarly substituted benzamides indicates that the introduction of fluorine atoms significantly influences molecular conformation, electronic properties, and crystal packing. For instance, studies on fluorinated benzamide (B126) analogues have shown that fluorine substitution can suppress common disorder in molecular crystals without altering the fundamental packing motif. acs.org This is a critical finding, as crystalline order is crucial for the characterization and performance of pharmaceutical compounds.

The presence of ortho-fluorine substitution, as seen in this compound, can lead to the formation of intramolecular hydrogen bonds (IMHBs) between the fluorine atom and the amide proton. nih.gov This interaction can predetermine the ligand's conformation in solution, which may reduce the entropic penalty upon binding to a biological target and potentially increase bioavailability. nih.gov While specific experimental data for this compound is not extensively published, the foundational research on related compounds suggests that its synthesis would likely involve standard condensation procedures from a corresponding benzoic acid or acyl chloride. mdpi.com Spectroscopic and crystallographic characterization would be essential to confirm its structure and conformational preferences.

Challenges and Opportunities in Fluorinated Benzamide Research

The field of fluorinated benzamide research is characterized by both significant challenges and compelling opportunities, primarily driven by the unique properties that fluorine imparts to organic molecules. st-andrews.ac.uk

Challenges:

Synthetic Methodologies: A primary challenge lies in the development of regioselective and efficient fluorination methods. dur.ac.ukmdpi.com Introducing fluorine atoms at specific positions on an aromatic ring can be difficult and often requires harsh conditions or specialized reagents, which can limit the substrate scope and functional group tolerance. frontiersin.org

Metabolic Complexity: While fluorination is often used to block metabolic oxidation and increase a drug's half-life, the metabolic pathways of fluorinated compounds can be complex and sometimes lead to unexpected or toxic byproducts. st-andrews.ac.ukresearchgate.net Understanding the metabolic fate of these compounds is a significant hurdle in drug development. st-andrews.ac.uk

Environmental Persistence: The high stability of the carbon-fluorine bond, while advantageous for metabolic stability, raises concerns about the environmental persistence of fluorinated pharmaceuticals. st-andrews.ac.uk

Opportunities:

Drug Discovery: Fluorine is considered an "enchanted atom" in medicinal chemistry. st-andrews.ac.uk Its incorporation into benzamide scaffolds can modulate key properties such as lipophilicity, acidity/basicity, and binding affinity, making it a powerful tool for optimizing lead compounds in drug discovery programs. st-andrews.ac.ukdntb.gov.ua Fluorinated benzamides are being explored as inhibitors for various biological targets. mdpi.com

Materials Science: The unique electronic and crystalline properties of fluorinated benzamides make them interesting candidates for advanced materials. Their controlled crystal packing and potential for forming specific intermolecular interactions could be exploited in the design of functional organic materials. acs.org

PET Imaging: The development of methods for introducing the fluorine-18 (B77423) isotope (¹⁸F) into benzamide structures presents a significant opportunity for creating novel PET (Positron Emission Tomography) tracers for in vivo imaging. nih.govnih.gov This allows for non-invasive study of biological processes and can aid in the early diagnosis of diseases. nih.govnih.gov

Emerging Methodologies and Theoretical Advancements for Future Studies

Future research on this compound and related compounds will be significantly enhanced by emerging synthetic and theoretical methodologies.

Emerging Synthetic Methodologies:

Late-Stage Fluorination: Significant progress is being made in late-stage fluorination, where fluorine atoms are introduced at a late step in a synthetic sequence. This allows for the rapid diversification of complex molecules. Transition metal-catalyzed and photoredox-catalyzed reactions are at the forefront of these efforts, offering milder conditions and broader functional group tolerance. mdpi.com

Flow Chemistry: Flow chemistry platforms are being developed for the synthesis of fluorinated compounds. These systems offer precise control over reaction parameters, improved safety when handling hazardous fluorinating agents, and potential for scalability.

Biocatalysis: The discovery and engineering of enzymes capable of forming carbon-fluorine bonds are opening new avenues for the synthesis of fluorinated natural product analogues under environmentally benign conditions. st-andrews.ac.uk

Theoretical and Computational Advancements:

Density Functional Theory (DFT): DFT calculations are increasingly used to predict the geometric and electronic properties of molecules like this compound. nih.govresearchgate.net These calculations can provide insights into molecular conformation, vibrational frequencies, and the nature of intramolecular interactions, complementing experimental data.

Crystal Structure Prediction (CSP): Computational CSP methods are becoming more powerful in predicting the crystal packing of small organic molecules. acs.orgacs.org For fluorinated benzamides, CSP can help rationalize observed polymorphs, understand the impact of fluorine on crystal disorder, and guide crystallization experiments. acs.org

Molecular Docking: In the context of drug discovery, molecular docking simulations can predict the binding modes of fluorinated benzamides to their protein targets. mdpi.comresearchgate.net This allows for the rational design of more potent and selective inhibitors.

| Research Area | Emerging Methodologies & Advancements | Potential Impact on this compound Studies |

| Synthesis | Late-Stage Fluorination, Flow Chemistry, Biocatalysis | More efficient and safer synthesis; creation of novel analogues. |

| Characterization | Advanced NMR and Crystallographic Techniques | Detailed structural elucidation and understanding of solid-state properties. |

| Computation | Density Functional Theory (DFT), Crystal Structure Prediction (CSP) | Prediction of molecular properties and crystal packing. nih.govacs.org |

| Drug Discovery | Molecular Docking, In Silico Screening | Rational design of bioactive compounds targeting specific proteins. mdpi.comresearchgate.net |

Potential Directions for Expanding the Research Scope of this compound

Given the foundational knowledge of fluorinated benzamides, several promising research directions can be envisioned for this compound.

Synthesis and Characterization: A fundamental first step would be the development and optimization of a robust synthetic route to this compound, followed by comprehensive characterization using techniques such as NMR, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. This would provide definitive data on its molecular and solid-state structure.

Medicinal Chemistry Exploration: The compound could serve as a scaffold for the development of new therapeutic agents. Its potential as an inhibitor of bacterial proteins like FtsZ, a target for which other benzamides have shown promise, could be investigated. mdpi.com A library of derivatives could be synthesized by modifying the amide substituent to explore structure-activity relationships (SAR) for various biological targets, including kinases or histone deacetylases (HDACs). researchgate.net

Agrochemical Screening: Substituted benzamides are a well-established class of compounds in the agrochemical industry. mdpi.com this compound could be screened for potential herbicidal, fungicidal, or insecticidal activities.

Physical Organic Chemistry Studies: The specific substitution pattern of this compound makes it an interesting subject for physical organic studies. Research could focus on quantifying the effects of the two fluorine atoms and the methyl group on the acidity of the amide N-H, its rotational barriers, and its hydrogen bonding capabilities. This would contribute to a deeper understanding of the fundamental effects of fluorine in molecular design.

Q & A

Q. What are the limitations of current synthetic methods for scaling up this compound?

- Methodology : Evaluate bottlenecks (e.g., fluorination efficiency, purification steps) using green chemistry metrics (E-factor, atom economy). Pilot continuous-flow reactors to enhance heat transfer and reduce side reactions. Compare batch vs. flow synthesis yields via DOE (design of experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.